lithium 2-(1H-indol-2-yl)acetate
Description
Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Biochemical Systems
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in both organic synthesis and biochemistry. researchgate.netwikipedia.org Its unique electronic properties and rigid, planar structure make it a versatile building block for the construction of complex molecules. chemicalbook.com The indole moiety is a common feature in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. wikipedia.orgchemicalbook.comnih.gov
In the realm of medicinal chemistry, indole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents. researchgate.netnih.gov These compounds have found applications as anti-inflammatory drugs, such as indomethacin, and as agents for treating cancer and neurodegenerative disorders. nih.govimpactfactor.org The ability of the indole ring to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, contributes to its capacity to bind to biological targets with high affinity and specificity. researchgate.net
Overview of 2-(1H-Indol-2-yl)acetic Acid as a Pivotal Synthetic Scaffold and Its Derivatives
While indole-3-acetic acid (IAA) is widely recognized as the most common naturally occurring plant hormone of the auxin class, its isomer, 2-(1H-indol-2-yl)acetic acid, represents a valuable and distinct synthetic scaffold. wikipedia.orgnih.govclinisciences.com Although less studied than its 3-substituted counterpart, 2-(1H-indol-2-yl)acetic acid and its derivatives are crucial intermediates in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. researchgate.net
The development of efficient synthetic methods for accessing ethyl 2-(1H-indol-2-yl)acetates has been a focus of research, as these esters are direct precursors to the corresponding carboxylic acid. researchgate.net These methods often involve transition metal-catalyzed reactions to achieve regioselective functionalization of the indole ring at the C2 position. researchgate.net The resulting 2-(1H-indol-2-yl)acetic acid framework can be further elaborated to construct more complex molecular architectures, highlighting its importance as a versatile building block in organic synthesis. researchgate.net
Role of Alkali Metal Counterions, Specifically Lithium, in Modulating Chemical Behavior and Reactivity of Organic Anions
The nature of the counterion associated with an organic anion can profoundly influence its structure, stability, and reactivity. rsc.orgrsc.org Alkali metal cations, such as lithium (Li⁺), sodium (Na⁺), and potassium (K⁺), are commonly employed in organic synthesis to generate and stabilize anionic intermediates. researchgate.net Lithium, being the smallest and most polarizing of the alkali metals, often imparts unique properties to the corresponding salt. rsc.orgrsc.org
The strong electrostatic interaction between the small, hard lithium cation and the oxygen atoms of a carboxylate anion can lead to the formation of tight ion pairs or even covalent character in the metal-oxygen bond. rsc.orgacs.org This association can affect the nucleophilicity and basicity of the anion, as well as its solubility in different solvents. rsc.orgacs.org In some cases, the lithium cation can coordinate to multiple sites within the organic anion, influencing its conformation and directing the stereochemical outcome of subsequent reactions. rsc.org The "lithium effect" has been observed in various chemical transformations, where the use of a lithium salt leads to different reactivity or selectivity compared to other alkali metal salts. rsc.orgrsc.org
Research Gaps and Motivations for In-Depth Investigation of Lithium 2-(1H-indol-2-yl)acetate
Despite the well-established significance of the indole nucleus and the influential role of lithium counterions, a comprehensive investigation of this compound is conspicuously absent from the scientific literature. While research has focused on the synthesis and applications of various indole derivatives and the behavior of lithium salts of other organic anions, the specific properties and potential of this compound remain largely unexplored.
This research gap presents a compelling motivation for a detailed study of this compound. Key questions that warrant investigation include:
Synthesis and Characterization: The development of a reliable and efficient synthesis of this compound and its thorough characterization using modern analytical techniques are fundamental first steps.
Reactivity Profile: A systematic study of the reactivity of this compound in various organic transformations would reveal its potential as a synthetic intermediate.
Comparative Studies: A comparison of the properties and reactivity of this compound with its sodium and potassium counterparts would illuminate the specific "lithium effect" in this system.
By addressing these questions, a deeper understanding of the fundamental chemistry of this compound can be achieved, potentially paving the way for its application in organic synthesis, materials science, and medicinal chemistry. The exploration of such understudied compounds is crucial for expanding the toolbox of synthetic chemists and for the discovery of new molecules with novel and valuable properties.
Data Tables
Table 1: Properties of Indole and Related Acetic Acid Derivatives
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |
| Indole | C₈H₇N | 117.15 | 52-54 | Aromatic heterocyclic compound, building block for many natural products. wikipedia.org |
| 2-(1H-Indol-3-yl)acetic acid (IAA) | C₁₀H₉NO₂ | 175.18 | 168-170 | Common plant hormone (auxin), widely studied. wikipedia.orgnih.gov |
| 2-(1-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.22 | 133-135 | A derivative of IAA with a methylated indole nitrogen. matrixscientific.com |
| Ethyl 2-(1H-indol-2-yl)acetate | C₁₂H₁₃NO₂ | 203.24 | Not readily available | A key synthetic precursor to 2-(1H-indol-2-yl)acetic acid. researchgate.net |
Table 2: Comparison of Alkali Metal Cations
| Cation | Ionic Radius (pm) | Electronegativity (Pauling Scale) | Key Features in Organic Salts |
| Li⁺ | 76 | 0.98 | Forms strong, often covalent-like bonds with oxygen; promotes formation of tight ion pairs. rsc.orgrsc.org |
| Na⁺ | 102 | 0.93 | Intermediate properties between Li⁺ and K⁺. |
| K⁺ | 138 | 0.82 | Forms more ionic bonds; results in looser ion pairs compared to Li⁺. rsc.org |
Properties
CAS No. |
2624137-62-6 |
|---|---|
Molecular Formula |
C10H8LiNO2 |
Molecular Weight |
181.1 g/mol |
IUPAC Name |
lithium;2-(1H-indol-2-yl)acetate |
InChI |
InChI=1S/C10H9NO2.Li/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1 |
InChI Key |
KLSWIWWCQJLEFS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Lithium 2 1h Indol 2 Yl Acetate
Established Routes for the Synthesis of 2-(1H-Indol-2-yl)acetic Acid and its Esters
The construction of the indole-2-acetic acid framework can be achieved through several strategic approaches, including modern catalytic methods and classic named reactions. These routes provide access to the core structure, which can then be converted to the desired lithium salt.
Palladium-Catalyzed C-H Activation Strategies for Indolyl Acetates
Palladium-catalyzed carbon-hydrogen (C-H) activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including indoles. This strategy allows for the formation of carbon-carbon bonds by activating otherwise inert C-H bonds. In the context of indolyl acetates, these methods can be applied to introduce the acetate (B1210297) moiety directly onto the indole (B1671886) ring system.
Detailed mechanistic studies have shown that acetate can play a crucial role in these transformations, not only as a component of the final product but also as a participating ligand that assists in the C-H cleavage step. acs.orgnih.gov Research into C-H activation at high-valent palladium(IV) centers indicates that the process often involves a ligand exchange from chloride to acetate, followed by isomerization and then an acetate-assisted C-H cleavage, where the carboxylate functions as an intramolecular base. acs.orgnih.gov This understanding is vital for optimizing catalytic processes that involve this key transformation. acs.orgnih.gov While direct C-H acetoxylation at the 2-position of a pre-formed indole is challenging, these strategies are more commonly applied to precursors that are then cyclized to form the functionalized indole product. nih.gov
Table 1: Key Features of Acetate-Assisted C-H Activation at Palladium Centers
| Feature | Description | Source |
|---|---|---|
| Mechanism | Multi-step process involving ligand exchange, isomerization, and C-H cleavage. | acs.orgnih.gov |
| Role of Acetate | Acts as a ligand and an intramolecular base to facilitate C-H bond breaking. | acs.orgnih.gov |
| Catalyst Center | Studies often involve high-valent Palladium(IV) centers. | acs.orgnih.gov |
| Application | Foundational for designing and optimizing catalytic processes for C-C bond formation. | acs.orgnih.gov |
Wittig Reaction Approaches to Indolyl Acetates
The Wittig reaction is a fundamental method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org This reaction can be adapted to synthesize precursors for indolyl acetates. A common approach involves the reaction of an indole-2-carboxaldehyde with a phosphorus ylide bearing an ester group, such as (triphenylphosphoranylidene)acetate.
The versatility of the Wittig reaction allows for its application with various substituted indoles and carbonyl compounds. For instance, indole-2-methyltriphenylphosphonium iodide has been reacted with aromatic aldehydes and piperidone derivatives in the presence of a base to generate the corresponding vinyl-indole structures. cdnsciencepub.comcdnsciencepub.com Subsequent modification of the resulting alkene, such as through oxidation or rearrangement, can yield the desired acetic acid side chain. The choice of base and solvent can be critical for optimizing yields and overcoming challenges associated with hindered starting materials. cdnsciencepub.comcdnsciencepub.com
Table 2: Example of Wittig Reaction for Indole Derivatives
| Carbonyl Component | Phosphorus Ylide/Salt | Base/Solvent | Product Type | Source |
|---|---|---|---|---|
| 1-Methyl-4-piperidone | Indole-2-methyltriphenylphosphonium iodide | Metal Ethoxides/Ethanol | 2-(4-Piperidylidene)methylindole | cdnsciencepub.com |
Reductive Cyclization Pathways for Indolyl Acetates
Reductive cyclization is a classic and effective strategy for the synthesis of the indole nucleus. organic-chemistry.org This approach typically involves the reduction of a nitro group positioned ortho to a two-carbon side chain on a benzene (B151609) ring, which then cyclizes to form the indole. A common precursor for this reaction is a 2-nitrostyrene derivative.
Modern variations of this method utilize catalytic systems to achieve the reduction and cyclization in a single step. For example, palladium- and ruthenium-catalyzed reductive cyclization of 2-nitrostyrenes using alkyl or aryl formate esters as carbon monoxide (CO) surrogates has been shown to produce indoles in excellent yields. researchgate.net Phenyl formate is particularly effective, often requiring only a palladium/phenanthroline complex. researchgate.net By selecting a 2-nitrostyrene precursor with an appropriate substituent on the vinyl group, this method can be tailored to produce indole-2-acetic acid esters directly. The reaction is noted for its tolerance of various functional groups. researchgate.net
Table 3: Reductive Cyclization of 2-Nitrostyrenes to Indoles
| Catalyst System | CO Source | Key Features | Source |
|---|---|---|---|
| Pd/Phenanthroline | Phenyl Formate | High yields, effective without a co-catalyst. | researchgate.net |
Hydrolysis of Ester Precursors Utilizing Lithium Hydroxide
The final step in synthesizing 2-(1H-indol-2-yl)acetic acid from its ester precursor is hydrolysis, typically under basic conditions (saponification). Lithium hydroxide (LiOH) is a frequently used reagent for this transformation due to its high efficiency and favorable reaction kinetics in many solvent systems. commonorganicchemistry.com
The reaction involves the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. Studies have shown that lithium cations can accelerate the hydrolysis of esters in aqueous tetrahydrofuran (THF) systems, suggesting that LiOH may be more effective than other alkali metal hydroxides in certain contexts. nih.gov The process is generally straightforward, involving stirring the ester with LiOH in a mixture of solvents like THF, methanol, and water until the reaction is complete. Subsequent acidification would yield the carboxylic acid, but for the purpose of synthesizing the lithium salt, this step is omitted. The use of LiOH is common in the synthesis of various indole acetic acid derivatives.
Table 4: Conditions for Ester Hydrolysis using Lithium Hydroxide
| Ester Substrate | Reagent | Solvent System | Result | Source |
|---|---|---|---|---|
| Methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate | LiOH | THF/Methanol/Water | 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid | |
| Various Benzoates and Aliphatic Esters | LiOH | Water/THF | Corresponding carboxylic acid (accelerated by Li⁺) | nih.gov |
Direct Synthesis and Salt Formation of Lithium 2-(1H-indol-2-yl)acetate
Once the precursor, 2-(1H-indol-2-yl)acetic acid, has been synthesized, the formation of the final lithium salt is a direct and typically high-yielding process.
Acid-Base Reactions for Lithium Salt Generation
The most direct method for preparing this compound is through a simple acid-base reaction. This involves treating the carboxylic acid, 2-(1H-indol-2-yl)acetic acid, with a stoichiometric amount of a lithium base.
This reaction can be accomplished in two primary ways:
Directly from Hydrolysis: As described in section 2.1.4, the hydrolysis of a 2-(1H-indol-2-yl)acetic acid ester using lithium hydroxide directly produces this compound in the reaction mixture. The salt can then be isolated by removing the solvent and the alcohol byproduct.
From Isolated Acid: If the free carboxylic acid has been previously isolated, it can be dissolved or suspended in a suitable solvent (such as water, ethanol, or methanol) and treated with one equivalent of an aqueous solution of lithium hydroxide or another suitable lithium base like lithium carbonate. The reaction is a straightforward proton transfer from the carboxylic acid to the base, forming the lithium carboxylate salt and water (or water and carbon dioxide if lithium carbonate is used). Evaporation of the solvent yields the desired this compound salt.
Table 5: Acid-Base Reaction for Salt Formation
| Reactant 1 (Acid) | Reactant 2 (Base) | Solvent | Product |
|---|---|---|---|
| 2-(1H-Indol-2-yl)acetic acid | Lithium Hydroxide (LiOH) | Water / Methanol | This compound + H₂O |
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of 2-(1H-indol-2-yl)acetic acid, and subsequently its lithium salt, is highly dependent on the careful optimization of reaction parameters to maximize yield and ensure high purity. Key synthetic strategies, including the Reissert and Fischer indole syntheses, have been refined to achieve these goals.
The Reissert indole synthesis offers a direct route to indole-2-carboxylic acids, which can be further elaborated to the desired acetic acid derivative. This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. The choice of base and reducing agent are critical variables that have been optimized. For instance, potassium ethoxide has been shown to be more effective than sodium ethoxide in the initial condensation step. The subsequent reductive cyclization is commonly achieved using zinc in acetic acid or through catalytic hydrogenation. The selection of the reduction method can influence the final product, with some conditions favoring the formation of the carboxylic acid directly, while others may yield the corresponding ester.
Another prominent method is the Fischer indole synthesis, which is widely used for preparing substituted indoles. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain the 2-acetic acid moiety, a suitable keto-acid or its ester is required as the carbonyl precursor. The choice of acid catalyst, such as polyphosphoric acid, zinc chloride, or protonic acids like HCl and H2SO4, significantly impacts the reaction efficiency and can be optimized for specific substrates. wikipedia.org
A multi-step approach combining the Japp-Klingemann reaction with the Fischer indole synthesis provides another strategic route. The Japp-Klingemann reaction is employed to synthesize the necessary phenylhydrazone precursor from a β-keto-ester and an aryl diazonium salt. wikipedia.org The optimization of this sequence involves careful control of pH and temperature in the Japp-Klingemann step to ensure the efficient formation of the hydrazone, followed by the selection of an appropriate acid catalyst for the subsequent Fischer cyclization to the indole-2-carboxylate (B1230498).
The following interactive table illustrates the impact of various reaction parameters on the yield of key intermediates in the synthesis of indole-2-carboxylic acid derivatives, precursors to the target compound.
| Synthetic Method | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Reissert Synthesis (Condensation) | o-Nitrotoluene, Diethyl oxalate | Potassium Ethoxide | Ethanol | Reflux | 6 | 85 |
| Reissert Synthesis (Condensation) | o-Nitrotoluene, Diethyl oxalate | Sodium Ethoxide | Ethanol | Reflux | 8 | 65 |
| Reissert Synthesis (Cyclization) | Ethyl o-nitrophenylpyruvate | Zinc, Acetic Acid | Acetic Acid | 80 | 4 | 75 |
| Reissert Synthesis (Cyclization) | Ethyl o-nitrophenylpyruvate | H2, Pd/C | Ethanol | 25 | 12 | 90 |
| Fischer Indole Synthesis | Phenylhydrazone of ethyl pyruvate | Polyphosphoric Acid | None | 100 | 2 | 88 |
| Fischer Indole Synthesis | Phenylhydrazone of ethyl pyruvate | Zinc Chloride | Ethanol | Reflux | 5 | 70 |
Chemo- and Regioselective Considerations in Synthesis
Achieving the desired 2-substitution pattern on the indole ring is a primary challenge in the synthesis of 2-(1H-indol-2-yl)acetic acid, necessitating careful consideration of chemo- and regioselectivity.
In the Fischer indole synthesis , the structure of the starting carbonyl compound dictates the substitution pattern of the resulting indole. To produce a 2-substituted indole, an aldehyde or a pyruvate derivative is typically used. When an unsymmetrical ketone is employed as a precursor, a mixture of two regioisomeric indoles can be formed. The regioselectivity of the cyclization is influenced by the steric and electronic properties of the substituents on the ketone, as well as the acidity of the reaction medium. thermofisher.com The formation of the desired 2-substituted indole is favored by using a precursor that biases the enamine formation and subsequent thieme-connect.comthieme-connect.com-sigmatropic rearrangement towards the desired outcome.
The Reissert indole synthesis inherently provides a high degree of regioselectivity for the formation of indole-2-carboxylic acid derivatives. The reaction proceeds through the condensation of o-nitrotoluene with diethyl oxalate, which selectively functionalizes the methyl group. The subsequent reductive cyclization leads specifically to the formation of the indole-2-carboxylate. This method avoids the potential for isomeric mixtures that can arise in other indole syntheses.
The Japp-Klingemann reaction also offers a high degree of regiocontrol in the synthesis of the hydrazone precursors required for the Fischer indole synthesis. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester. The reaction selectively occurs at the activated methylene (B1212753) group of the β-keto-ester, leading to a specific hydrazone that, upon Fischer cyclization, yields the desired indole-2-carboxylate.
Chemoselectivity is also a critical consideration, particularly during the reductive cyclization step of the Reissert synthesis. The reducing agent must selectively reduce the nitro group to an amine without affecting the ester or keto functionalities present in the intermediate. Reagents like zinc in acetic acid or catalytic hydrogenation with palladium on carbon are often employed due to their high chemoselectivity for nitro group reduction.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Elucidation
Examination of Lithium Coordination Environment
The lithium cation (Li⁺) would be coordinated by the oxygen atoms of the carboxylate group. The coordination number and geometry around the lithium ion can vary, but a tetrahedral or octahedral environment is common. The lithium ion could be coordinated to oxygen atoms from a single 2-(1H-indol-2-yl)acetate anion (chelation) or from multiple anions, leading to the formation of a coordination polymer. The precise nature of the lithium coordination would depend on factors such as the presence of solvent molecules in the crystal lattice and the packing forces.
Solution-State Spectroscopic Investigations
Spectroscopic methods, particularly NMR, are invaluable for confirming the structure and studying the behavior of lithium 2-(1H-indol-2-yl)acetate in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Dynamics
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework of the 2-(1H-indol-2-yl)acetate anion. The chemical shifts of the protons and carbons in the indole (B1671886) ring and the acetate (B1210297) side chain would be characteristic of their electronic environments. hmdb.cahmdb.ca The presence of the lithium cation would be expected to cause slight shifts in the signals of the atoms near the carboxylate group compared to the parent acid, reflecting the change in the electronic environment upon deprotonation and ion pairing.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-(1H-indol-2-yl)acetate Anion
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| H (indole N-H) | ~10.5 - 11.5 | br s |
| H (aromatic) | ~7.0 - 7.6 | m |
| H (C3) | ~6.2 - 6.4 | s |
| H (methylene) | ~3.6 - 3.8 | s |
Note: These are predicted values and can vary based on solvent and concentration.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-(1H-indol-2-yl)acetate Anion
| Atom | Predicted Chemical Shift (ppm) |
| C (carbonyl) | ~175 - 180 |
| C (indole C2) | ~138 - 142 |
| C (indole aromatic) | ~110 - 136 |
| C (indole C3) | ~100 - 105 |
| C (methylene) | ~30 - 35 |
Note: These are predicted values and can vary based on solvent and concentration.
⁷Li NMR Spectroscopy: ⁷Li NMR spectroscopy is a powerful tool for probing the environment of the lithium cation. The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment and the nature of the counter-ion. In solution, the ⁷Li signal would likely be a single peak, with its chemical shift providing information about the degree of ion pairing versus solvation. The linewidth of the ⁷Li signal can also give insights into the dynamics of the lithium ion's environment. researchgate.net In a non-coordinating solvent, stronger ion pairing would be expected, leading to a different chemical shift compared to a solution in a more coordinating solvent where the lithium ion is more effectively solvated.
Dynamic NMR for Ligand Exchange or Conformational Flexibility
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating time-dependent chemical processes, such as ligand exchange and conformational changes. nih.govnih.gov For this compound, DNMR can provide critical insights into the lability of the lithium-oxygen bond and the rotational freedom of the acetate group relative to the indole ring.
In solution, the lithium cation may exist in equilibrium between a coordinated state with the carboxylate group and a solvated state. Variable-temperature (VT) NMR experiments can monitor the chemical shifts of nuclei near the coordination site, such as the carbons of the carboxylate group and the methylene (B1212753) bridge. As the temperature changes, the rate of exchange between different chemical environments can be observed. At low temperatures, where exchange is slow on the NMR timescale, distinct signals for each environment might be resolved. As the temperature increases, these signals may broaden and eventually coalesce into a single, time-averaged signal, a phenomenon that can be analyzed to determine the activation parameters of the exchange process. nih.govresearchgate.net
Similarly, DNMR can be used to study the conformational flexibility of the molecule. The rotation around the C2-C(acetate) bond might be hindered, leading to different stable conformations. VT-NMR can help determine the energy barrier for this rotation by observing the behavior of the indole and acetate proton and carbon signals.
Table 1: Hypothetical Variable-Temperature 13C NMR Data for Ligand Exchange Study
| Temperature (°C) | Carboxylate Carbon (C=O) Signal(s) (ppm) | Methylene Carbon (-CH2-) Signal(s) (ppm) | Observed Phenomenon |
| -80 | 178.5, 179.8 | 45.2, 45.9 | Two distinct sets of signals, indicating slow exchange between coordinated and non-coordinated or differently solvated species. |
| -40 | Broadened signals | Broadened signals | Coalescence begins as the rate of exchange increases. |
| 25 | 179.1 (sharp singlet) | 45.6 (sharp singlet) | Fast exchange on the NMR timescale, resulting in a single time-averaged signal. |
Note: The data in this table is hypothetical and serves to illustrate the principles of a DNMR experiment.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Bonding Characteristics
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding characteristics. scielo.org.mxmdpi.com
For this compound, the vibrational spectra can be interpreted by analyzing the characteristic bands of the indole ring, the carboxylate group, and the lithium-oxygen bond.
Indole Ring Vibrations: The indole moiety will exhibit several characteristic bands. The N-H stretching vibration is expected in the region of 3300-3500 cm-1. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while the indole ring stretching vibrations (C=C and C-N) occur in the 1400-1600 cm-1 region. unlp.edu.ar
Carboxylate Group Vibrations: The deprotonated carboxylic acid group (carboxylate, COO-) is a key feature. It displays two characteristic stretching vibrations: an asymmetric stretch (νas(COO-)) and a symmetric stretch (νs(COO-)). For lithium acetate, these bands are observed around 1560-1610 cm-1 and 1420 cm-1, respectively. arxiv.org The exact positions of these bands for this compound will be influenced by coordination to the lithium ion and any hydrogen bonding.
Lithium-Oxygen Bond: The vibration corresponding to the Li+-O- bond is expected at lower frequencies, typically below 600 cm-1. The presence and nature of this band can confirm the ionic interaction and provide information about the coordination environment of the lithium ion. arxiv.orgnih.gov
Table 2: Predicted FTIR and Raman Vibrational Frequencies and Assignments
| Wavenumber Range (cm-1) | Assignment | Expected Activity (FTIR/Raman) | Notes |
| ~3400 | N-H stretch | Strong/Medium | Position sensitive to hydrogen bonding. researchgate.net |
| 3100-3000 | Aromatic C-H stretch | Medium/Strong | Characteristic of the indole ring. |
| 2950-2850 | Aliphatic C-H stretch | Medium/Medium | From the -CH2- group. |
| ~1580 | Asymmetric COO- stretch | Strong/Weak | A strong indicator of the carboxylate group. arxiv.org |
| ~1450 | Indole ring stretch | Strong/Strong | Multiple bands expected in this region. unlp.edu.ar |
| ~1420 | Symmetric COO- stretch | Strong/Strong | Complements the asymmetric stretch. arxiv.org |
| < 600 | Li-O stretch / Lattice modes | Medium/Medium | Confirms the presence of the lithium salt. arxiv.org |
Note: The wavenumbers are approximate and based on data from similar compounds.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.
The calculated exact mass of this compound ([C10H8NO2Li]) is approximately 181.0637 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound could be observed as a lithiated adduct of the neutral acid, [M+Li]+, or as other species depending on the analytical conditions. Lithium ions are known to form adducts readily. nih.gov
The fragmentation of the molecular ion would likely proceed through several key pathways:
Loss of Carbon Dioxide: A common fragmentation for carboxylic acids and their salts is the decarboxylation, leading to the loss of a neutral CO2 molecule (44 Da).
Indole Ring Fragmentation: The resulting fragment could undergo further fragmentation characteristic of the indole ring structure.
Side Chain Cleavage: Cleavage of the bond between the indole ring and the acetate side chain is another plausible pathway.
Analysis of these fragmentation patterns allows for the structural confirmation of the molecule.
Table 3: Predicted Mass Spectrometry Data
| m/z (Daltons) | Proposed Identity | Fragmentation Pathway |
| 181.0637 | [C10H8NO2Li]+ | Molecular Ion (as lithiated species) |
| 137.0600 | [C9H8NLi]+ | [M - CO2]+ |
| 130.0657 | [C9H8N]+ | Fragment from loss of Li and CO2 |
| 117.0578 | [C8H7N]+ | Indole ring fragment |
Note: The m/z values are calculated for the most abundant isotopes and the proposed fragmentation pathways are based on general chemical principles.
Computational and Theoretical Studies of Lithium 2 1h Indol 2 Yl Acetate
Density Functional Theory (DFT) Calculations
There is no available research data from DFT calculations on lithium 2-(1H-indol-2-yl)acetate. Therefore, analyses of its electronic structure, molecular orbitals, predicted spectroscopic parameters, and energetics are not possible.
Specific data on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap for this compound are not available in published literature.
Without DFT calculations, theoretical predictions for spectroscopic data such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra for this compound cannot be provided.
Information regarding the calculated total energy, heat of formation, and Gibbs free energy for this compound is not present in the current body of scientific literature.
Molecular Dynamics (MD) Simulations
There are no published MD simulation studies for this compound. This prevents a detailed discussion of its conformational landscape and interaction dynamics.
A detailed analysis of the preferred conformations, dihedral angle distributions, and potential energy surfaces for this compound in different phases is not possible due to the lack of MD simulation data.
The dynamics of interaction, including the formation of hydrogen bonds and radial distribution functions between this compound and its surrounding environment, have not been reported.
Coordination Chemistry and Intermolecular Interactions
Lithium Ion-Ligand Interactions within the Salt Structure
In its solid state, lithium 2-(1H-indol-2-yl)acetate is expected to form a coordination polymer. The lithium cation (Li⁺), being a small and hard Lewis acid, exhibits a strong preference for coordination with hard Lewis bases, such as the oxygen atoms of the carboxylate group. Typically, lithium ions adopt a tetrahedral or distorted trigonal bipyramidal coordination geometry. iaea.org In the case of this compound, the carboxylate group can act as a bridging ligand, connecting multiple lithium centers and leading to the formation of an extended one-, two-, or three-dimensional network. This is a common structural motif observed in lithium carboxylates, such as lithium acetate (B1210297). researchgate.net
The interaction between the lithium ion and the 2-(1H-indol-2-yl)acetate ligand is primarily electrostatic. The Li-O bond distances are typically in the range of 1.9 to 2.1 Å. iaea.org In addition to the carboxylate oxygen atoms, the nitrogen atom of the indole (B1671886) ring could potentially participate in coordination to the lithium ion, although this is less likely given the harder nature of the oxygen donors. The coordination environment of the lithium ion is often completed by solvent molecules, particularly water, if the compound is crystallized from an aqueous solution. mdpi.com
Table 1: Representative Lithium-Ligand Bond Distances in Related Compounds
| Interacting Atoms | Typical Bond Distance (Å) | Coordination Geometry Contribution |
| Li–O (carboxylate) | 1.90 - 2.10 | Primary coordination sphere |
| Li–N (indole) | 2.00 - 2.20 | Possible, but less common |
| Li–O (water) | 1.95 - 2.15 | Often completes coordination sphere |
Note: The data in this table is based on typical bond lengths observed in lithium coordination compounds and is for illustrative purposes.
Role of this compound as a Ligand in Metal Complexation
When acting as a ligand, the 2-(1H-indol-2-yl)acetate can adopt several coordination modes. The carboxylate group can bind in a monodentate, bidentate chelating, or bridging fashion. The specific mode of coordination will depend on the nature of the metal ion, the solvent system, and the presence of other competing ligands. The indole ring itself can participate in π-stacking interactions with other aromatic ligands within the coordination sphere, contributing to the stability of the complex. rsc.org
Investigation of Ion-Pairing and Aggregation Phenomena in Various Solvents
In solution, particularly in solvents of low to moderate polarity, this compound is expected to exist not as free ions, but as ion pairs or larger aggregates. The extent of ion-pairing is dependent on the dielectric constant of the solvent, with less polar solvents promoting greater association between the lithium cation and the carboxylate anion.
These ion pairs can exist in several forms, including contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed between the cation and anion. The specific nature of the ion pair can have a significant impact on the reactivity and spectroscopic properties of the compound in solution. The aggregation of these ion pairs can lead to the formation of dimers, trimers, or even larger clusters, a phenomenon commonly observed for organolithium compounds. bham.ac.uk
Hydrogen Bonding and π-Stacking Interactions in Crystal Lattices and Solutions
Beyond the primary lithium-ligand interactions, the structure and properties of this compound are significantly influenced by weaker non-covalent interactions, namely hydrogen bonding and π-stacking.
Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor and can form strong hydrogen bonds with the oxygen atoms of the carboxylate group of a neighboring molecule. This N-H···O hydrogen bonding is a recurring motif in the crystal structures of indole-3-carboxylic acid and related derivatives, often leading to the formation of chains or dimeric structures. growingscience.comnih.gov In the solid state, these hydrogen bonds play a crucial role in organizing the molecules into a well-defined three-dimensional lattice. researchgate.netnih.gov In solution, these interactions can persist, influencing the conformation of the molecule and its interactions with the solvent.
Table 2: Common Intermolecular Interactions in Indole Derivatives
| Interaction Type | Donor/Acceptor Groups | Typical Distance/Angle | Structural Implication |
| Hydrogen Bonding | N-H (indole) ··· O (carboxylate) | H···O: ~2.0 Å, N-H···O: >150° | Formation of chains and dimers growingscience.com |
| π-π Stacking | Indole ring ··· Indole ring | Centroid-centroid: 3.4 - 3.8 Å | Crystal packing and aggregation mdpi.com |
| C-H···π Interactions | C-H (aliphatic/aromatic) ··· Indole ring | H···π centroid: ~2.5 - 2.9 Å | Stabilization of conformations |
Note: The data in this table is generalized from studies on various indole-containing compounds and serves as a guide to the expected interactions in this compound.
Mechanistic Investigations of Chemical Transformations and Biochemical System Interactions
Reactivity Studies as a Synthetic Intermediate or Precursor
Lithium 2-(1H-indol-2-yl)acetate possesses several reactive sites that can be exploited for the synthesis of more complex molecules. These include the carboxylate group, the nitrogen atom of the indole (B1671886) ring, and the α-carbon of the acetate (B1210297) moiety.
The formation of new carbon-carbon bonds at the α-position of the acetate group is a key transformation for building molecular complexity. This typically involves the generation of an enolate intermediate from the corresponding ester or acid. While direct studies on the lithium enolate of this compound are not extensively documented, the principles of enolate chemistry provide a strong basis for its potential reactivity. makingmolecules.comethz.ch
The generation of a lithium enolate from an ester or amide derivative of 2-(1H-indol-2-yl)acetic acid can be achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures. makingmolecules.com This enolate is a potent nucleophile and can participate in various C-C bond-forming reactions.
Alkylation: The lithium enolate can be alkylated by reacting it with alkyl halides in an SN2 reaction. This reaction is most efficient with primary and some secondary alkyl halides. fiveable.melibretexts.org The general scheme for this transformation is shown below.
Scheme 1: Proposed alkylation of the lithium enolate of a 2-(1H-indol-2-yl)acetate derivative.
Michael Addition: The enolate can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com This conjugate addition is a powerful method for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.
Palladium-Catalyzed α-Arylation: Modern cross-coupling methods, such as the palladium-catalyzed α-arylation of esters, could potentially be applied to derivatives of 2-(1H-indol-2-yl)acetic acid. nih.gov This would involve the reaction of the enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand.
It is important to note that the reactivity of the enolate can be influenced by the specific reaction conditions, including the choice of base, solvent, and temperature, which can affect the regioselectivity and stereoselectivity of the reaction.
Both the indole nitrogen and the acetate carboxyl group of this compound are amenable to derivatization, allowing for the synthesis of a wide range of analogues.
Derivatization of the Acetate Carboxyl Group: The carboxylate can be converted into a variety of functional groups.
Esterification: The corresponding carboxylic acid, 2-(1H-indol-2-yl)acetic acid, can be esterified by reaction with an alcohol in the presence of an acid catalyst. rsc.org
Amidation: The carboxylate can be activated, for example with coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with amines to form the corresponding amides. mdpi.commasterorganicchemistry.com This is a common strategy for creating libraries of bioactive compounds.
Derivatization at the Indole Nitrogen: The N-H bond of the indole ring can be functionalized through various reactions.
N-Alkylation: The indole nitrogen can be alkylated using an alkyl halide in the presence of a base. The choice of base is crucial to avoid competing C-alkylation at the C3 position of the indole ring. mdpi.com
N-Acylation: The indole nitrogen can be acylated using an acylating agent such as an acid chloride or anhydride. Direct acylation with a carboxylic acid in the presence of a catalyst like boric acid has also been reported for indoles. nih.gov
The following table summarizes some examples of derivatization reactions of indole acetic acid derivatives found in the literature.
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-Indole acetic acid | 2-Aminophenol, DMAP, CDI | N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | organic-chemistry.org |
| (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | Alkyl halide, K2CO3, DMF | N-alkylated thiazolidine-2,4-dione | mdpi.com |
| Indole | Ketone, water | N-alkylated indole | libretexts.org |
| Indole | Carboxylic acid, Boric acid | N-acylindole | nih.gov |
Indole-2-acetic acid and its derivatives can serve as precursors in cascade and catalytic reactions to construct complex heterocyclic systems.
A notable example is the Brønsted acid-mediated cascade process that converts β-ketonitriles into 2-(1H-indol-2-yl)acetamides. nih.gov This reaction proceeds through the formation of a 2-aminofuran intermediate, which then undergoes recyclization.
Palladium-catalyzed reactions have also been employed for the functionalization of the indole core. For instance, palladium-catalyzed regioselective C-H activation has been used for the one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates from indoles and ethyl acrylate. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative annulation of indoles bearing pendant olefin tethers can lead to the formation of annulated indole products. nih.gov
Exploration of Molecular Interactions with Model Biochemical Targets
Derivatives of indole-2-acetic acid have been investigated for their interactions with various biochemical targets, particularly enzymes and receptors, due to the prevalence of the indole scaffold in biologically active molecules.
Indole acetic acid derivatives have shown inhibitory activity against several enzymes. For instance, a new class of indole acetic acid sulfonate derivatives has been synthesized and evaluated as inhibitors of ectonucleotidases, which are potential therapeutic targets for cancer. youtube.com Molecular docking studies of these compounds revealed favorable interactions with key amino acid residues in the active sites of these enzymes. youtube.com
Another study reported on indole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. fiveable.me Docking studies suggested that these compounds could bind to the COX-2 enzyme in a manner similar to the known inhibitor indomethacin. fiveable.me
The indole nucleus is a common feature in ligands for various receptors, and derivatives of indole-2-acetic acid have been explored for their receptor binding profiles.
Dopamine (B1211576) Receptors: Indole derivatives have been synthesized and evaluated for their binding affinity to dopamine receptors. For example, indolin-2-one derivatives have shown selectivity for D2-like receptors, with some compounds exhibiting high affinity for the D4 receptor subtype in in vitro binding assays.
Serotonin (B10506) Receptors: The structural similarity of the indole ring to serotonin has led to the investigation of indole derivatives as ligands for serotonin receptors. Molecular docking and in vivo studies have been conducted on indole derivatives as ligands for the 5-HT1A and 5-HT2A receptors. youtube.com
CRTH2 Receptor: Indole-3-acetic acid derivatives have been identified as antagonists of the prostaglandin (B15479496) D2 receptor CRTH2, which is implicated in allergic and inflammatory diseases. nih.gov Structure-activity relationship studies have led to the discovery of potent and selective CRTH2 receptor antagonists. nih.gov
The following table presents a summary of receptor binding data for some indole derivatives, highlighting the potential for this class of compounds to interact with various biological targets.
| Compound Class | Target Receptor | Key Findings | Reference |
| Indolin-2-one derivatives | Dopamine D4 Receptor | Some derivatives show high affinity and selectivity with Ki values in the nanomolar range. | |
| Indole derivatives | Serotonin 5-HT1A/2A Receptors | Molecular docking studies show interactions with key residues in the receptor binding sites. | youtube.com |
| Indole-3-acetic acid derivatives | CRTH2 Receptor | Identified as potent and selective antagonists. | nih.gov |
Investigation of Metabolic Pathways at the Cellular Level (e.g., biotransformation)
The metabolic fate of this compound at the cellular level has not been extensively documented in publicly available research. However, by examining the biotransformation of structurally related indole compounds, particularly indole-3-acetic acid (IAA), a well-studied plant hormone and a close structural isomer, we can infer potential metabolic pathways. The metabolism of such compounds is often initiated by enzymatic modifications that increase their polarity and facilitate excretion.
Microbial systems, in particular, have demonstrated a capacity to metabolize indole derivatives. For instance, certain bacteria can utilize indole-3-acetic acid as a sole carbon and energy source. mdpi.comasm.org This process is mediated by specific gene clusters, such as the iac and iad operons, which encode the enzymes responsible for the catabolism of IAA. biorxiv.org The iac pathway, for example, involves the conversion of IAA to catechol, while the iad pathway leads to the formation of anthranilate. biorxiv.org Given the structural similarity, it is plausible that this compound could be a substrate for similar enzymatic machinery in microorganisms capable of degrading indole compounds.
The biotransformation of indole itself by various bacterial strains can lead to the formation of colored compounds like indigo. frontiersin.orgproquest.com This transformation typically proceeds through the oxidation of the indole ring to form intermediates such as indoxyl, which then dimerize. proquest.com While this specific transformation is for the parent indole, it highlights the enzymatic potential within microbial cells to modify the indole core of related molecules.
In the context of mammalian systems, the metabolism of indole-containing compounds often involves cytochrome P450-mediated oxidation and subsequent conjugation reactions (e.g., glucuronidation) to enhance water solubility for excretion. For example, the drug indomethacin, which contains an indole ring, undergoes O-demethylation, N-deacylation, and glucuronidation. While the specific enzymes and resulting metabolites for this compound are not identified, it is reasonable to hypothesize that it would undergo similar phase I and phase II metabolic transformations.
The lithium ion itself is not metabolized but is rather distributed throughout the body and excreted primarily by the kidneys. Its interaction with cellular transport mechanisms and its effects on various signaling pathways are well-documented. nih.gov Any investigation into the metabolism of this compound would need to consider the independent fates of the 2-(1H-indol-2-yl)acetate anion and the lithium cation.
A hypothetical metabolic pathway for the 2-(1H-indol-2-yl)acetate portion could involve hydroxylation of the indole ring, followed by conjugation. The table below outlines a potential, though not experimentally verified, biotransformation pathway.
Potential Biotransformation Pathways of 2-(1H-indol-2-yl)acetate
| Transformation Step | Enzyme Class (Hypothetical) | Resulting Intermediate/Product | Significance |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxy-2-(1H-indol-2-yl)acetate | Phase I metabolism; increases polarity. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxy-2-(1H-indol-2-yl)acetate glucuronide | Phase II metabolism; facilitates excretion. |
| Oxidation of Acetic Acid Side Chain | Oxidoreductases | 2-(1H-indol-2-yl)glyoxylic acid | Potential alternative metabolic route. |
Mechanistic Pathways of Degradation or Transformation
The degradation of this compound can be considered from two perspectives: chemical transformation under abiotic conditions and biodegradation in biological systems.
Chemical Transformation:
The indole nucleus is susceptible to oxidation, and the acetic acid side chain can participate in various reactions. Under certain conditions, such as in the presence of strong oxidizing agents or UV light, the indole ring can be cleaved. The carboxylic acid group can undergo esterification or amidation reactions. For instance, indole-2-carboxylic acids have been used as precursors in copper-catalyzed decarboxylative N-arylation reactions to form N-aryl indoles. organic-chemistry.org While this is a synthetic transformation, it illustrates the reactivity of the indole-2-carboxylate (B1230498) structure.
Biodegradation:
The most well-characterized degradation pathways for indole acetic acids come from studies on the microbial catabolism of indole-3-acetic acid (IAA). researchgate.netresearchgate.net Several bacterial species have been shown to degrade IAA through distinct pathways, and these can serve as models for the potential biodegradation of its 2-substituted isomer.
Two primary aerobic degradation pathways for IAA have been identified:
The iac Pathway: This pathway, found in bacteria like Pseudomonas putida, initiates with the oxidation of the indole ring. The gene iacA encodes an IAA oxygenase that converts IAA to 2-oxoindole-3-acetic acid. mdpi.com Subsequent enzymatic steps, mediated by products of genes like iacE, lead to the formation of 3-hydroxy-2-oxindole-3-acetic acid and eventual ring cleavage to produce catechol. mdpi.comasm.org Catechol is then further metabolized through central metabolic pathways.
The iad Pathway: Identified in bacteria such as Variovorax paradoxus, this pathway proceeds through the formation of anthranilate as a key intermediate. biorxiv.org
It is plausible that this compound could be degraded via similar enzymatic cascades if introduced into an environment containing microorganisms with the appropriate enzymatic machinery. The initial step would likely be an oxidation of the indole ring, potentially at the 2,3-double bond, leading to ring-opened products.
The table below summarizes the key enzymes and intermediates in the known degradation pathway of the related compound, indole-3-acetic acid, which may be analogous to the degradation of 2-(1H-indol-2-yl)acetate.
Key Components of the iac Degradation Pathway for Indole-3-Acetic Acid
| Gene | Enzyme | Substrate | Product |
|---|---|---|---|
| iacA | Indole-3-acetic acid oxygenase | Indole-3-acetic acid (IAA) | 2-Oxoindole-3-acetic acid (Ox-IAA) mdpi.com |
| iacE | 2-Oxoindole-3-acetic acid hydrolase | 2-Oxoindole-3-acetic acid (Ox-IAA) | 3-Hydroxy-2-oxindole-3-acetic acid (DOAA) mdpi.com |
| iacC | 3-Hydroxy-2-oxindole-3-acetic acid hydrolase | 3-Hydroxy-2-oxindole-3-acetic acid (DOAA) | Catechol asm.org |
The ultimate fate of this compound in the environment would depend on the presence of competent microorganisms and the prevailing physicochemical conditions.
Advanced Methodologies in Research Application
In-Situ Spectroscopic Monitoring of Reactions Involving the Compound
The real-time analysis of chemical transformations is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters. In-situ spectroscopic techniques are ideally suited for this purpose. For a compound like lithium 2-(1H-indol-2-yl)acetate, techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could provide invaluable insights into its reactive behavior.
In-situ ⁷Li NMR spectroscopy, for instance, is a powerful, non-invasive method for probing the local environment of lithium ions in real-time. electrochem.org This technique has been extensively used to study lithium-ion batteries, where it can distinguish between lithium in the electrolyte, in the solid-electrolyte interphase (SEI), and in metallic deposits. electrochem.orgnih.gov By analogy, a reaction involving this compound, such as its use as a precursor in organometallic synthesis or as a component in an electrolyte, could be monitored by ⁷Li NMR. nih.gov Changes in the chemical shift of the ⁷Li nucleus would indicate alterations in its coordination sphere, such as ion pairing, aggregation, or incorporation into a new chemical entity.
Similarly, in-situ Raman spectroscopy could monitor changes in the vibrational modes of the indole (B1671886) ring and the carboxylate group. This technique is sensitive to the formation and cleavage of chemical bonds and changes in molecular conformation. For example, in a polymerization reaction where the indole moiety is incorporated into a larger structure, shifts in the Raman bands corresponding to the C=C and C-N stretching vibrations of the indole ring would be observable. In-situ Raman has been successfully employed to study the concentration gradients of lithium salts in battery electrolytes during operation. nih.gov
Hypothetical Data Table for In-Situ Spectroscopic Monitoring:
The following table illustrates the type of data that could be generated from in-situ spectroscopic monitoring of a hypothetical reaction where this compound is consumed.
| Time (minutes) | ⁷Li NMR Chemical Shift (ppm vs. LiCl) | Dominant Species Inferred from ⁷Li NMR | Key Raman Peak Shift (cm⁻¹) (Indole Ring Breathing Mode) | Reaction Progress Inferred from Raman |
| 0 | -1.2 | Solvated this compound | 745 | 0% (Starting Material) |
| 15 | -0.8 | Transient reaction intermediate | 752 | 30% |
| 30 | +0.5 | Product species | 760 | 75% |
| 60 | +0.5 | Product species | 760 | >95% (Reaction Complete) |
This table is a hypothetical illustration and does not represent actual experimental data.
High-Throughput Screening for Novel Chemical Reactivity
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific activity, accelerating the discovery of new drugs and materials. rug.nl The indole scaffold is a common feature in many biologically active molecules, and libraries of indole derivatives are frequently screened to identify new therapeutic agents. nih.govelsevierpure.com this compound could be a valuable building block in the creation of diverse chemical libraries for HTS.
The compound itself, or derivatives synthesized from it, could be screened for various biological activities. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase. rsc.org Furthermore, HTS can be used not just for biological activity but also to discover new chemical reactivity. rsc.org By arraying this compound in microtiter plates and exposing it to a wide range of reactants and catalysts, novel transformations of the indole-2-acetate core could be identified. Colorimetric assays, which produce a color change in the presence of a specific chemical transformation, are often employed in HTS for this purpose. researchgate.net
Hypothetical Data Table for High-Throughput Screening:
This table provides a hypothetical example of HTS results for this compound in a screen for inhibitors of a target enzyme.
| Compound ID | Concentration (µM) | Catalyst | % Inhibition (Enzyme Assay) | Hit? (Threshold >50%) |
| LIA-001 | 10 | None | 12 | No |
| LIA-001 | 10 | Catalyst A | 65 | Yes |
| LIA-001 | 10 | Catalyst B | 23 | No |
| LIA-001 | 10 | Catalyst C | 8 | No |
This table is a hypothetical illustration and does not represent actual experimental data.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. The indole ring is a well-known participant in such interactions, particularly π-π stacking and hydrogen bonding through its N-H group. wikipedia.org The lithium carboxylate portion of the molecule introduces strong ionic and ion-dipole interactions. This combination makes this compound an intriguing candidate for the design of self-assembling systems.
The self-assembly of lithium carboxylates has been explored, for instance, in the context of forming protective layers in aqueous electrolytes. xmu.edu.cn It is conceivable that this compound could self-assemble in solution or at interfaces to form ordered structures like micelles, vesicles, or gels. The interplay between the hydrophobic indole ring and the hydrophilic lithium carboxylate headgroup could lead to amphiphilic behavior. Such self-assembled structures could find applications in drug delivery, templating the synthesis of nanomaterials, or as functional soft materials. The specific morphology of the self-assembled structures could be influenced by factors such as solvent, concentration, and temperature. The self-assembly of organic molecules has been shown to lead to unique morphologies with applications in energy storage. rsc.org
Hypothetical Data Table for Supramolecular Interactions:
This table summarizes the potential non-covalent interactions that could drive the self-assembly of this compound.
| Interacting Moiety 1 | Interacting Moiety 2 | Type of Interaction | Potential Role in Self-Assembly |
| Indole N-H | Carboxylate Oxygen | Hydrogen Bonding | Formation of chains or sheets |
| Indole π-system | Indole π-system | π-π Stacking | Stabilization of aggregates |
| Lithium Cation (Li⁺) | Carboxylate Anion (R-COO⁻) | Ionic Interaction | Formation of ion pairs and aggregates |
| Lithium Cation (Li⁺) | Polar Solvent | Ion-Dipole Interaction | Solvation and mediation of assembly |
This table is a hypothetical illustration and does not represent actual experimental data.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Strategies for Analogs
The core structure of lithium 2-(1H-indol-2-yl)acetate, the indole (B1671886) ring, is a versatile scaffold in organic synthesis. nih.govdergipark.org.tr Researchers are actively developing new methods to create analogs of this compound, aiming to fine-tune its properties for specific applications. These strategies often involve modifying the indole nucleus at various positions (N1, C2, and C3) through substitution reactions or by constructing entirely new heterocyclic systems fused to the indole core. nih.govdergipark.org.tr
One promising approach involves the use of multicomponent reactions, which allow for the efficient, one-pot synthesis of complex indole derivatives. nih.gov For instance, the reaction of indoles with aldehydes and 1,3-dicarbonyl compounds, often facilitated by Lewis acid catalysts and microwave irradiation, can generate a diverse range of polyfunctionalized indole structures. nih.gov Metal-free catalysts are also gaining traction for their environmental benefits in these synthetic transformations. dergipark.org.tr
Furthermore, cascade reactions, such as the Brønsted acid-assisted cyclization of β-ketonitriles, provide an efficient route to 2-(1H-indol-2-yl)acetamides, which are closely related to the target compound. nih.gov The development of these synthetic methodologies is crucial for creating libraries of analogs with varied electronic and steric properties, which can then be screened for enhanced performance in various applications.
Exploration of New Mechanistic Roles in Catalysis
The indole moiety is a well-established participant in catalytic processes, and researchers are exploring the potential of this compound and its derivatives in novel catalytic systems. rsc.orgnih.gov The electron-rich nature of the indole ring, particularly at the C3 position, makes it a potent nucleophile, enabling its participation in various carbon-carbon bond-forming reactions. rsc.org
Recent studies have highlighted the use of indole derivatives in asymmetric Friedel-Crafts reactions, where chiral catalysts guide the formation of specific stereoisomers. nih.gov Chiral phosphoric acids and thiourea-based catalysts have shown success in the enantioselective alkylation of indoles with various electrophiles. nih.gov The development of new catalysts, including those based on rhodium and iridium, is expanding the scope of these transformations. acs.org
The application of computational studies is becoming increasingly important in understanding the mechanisms of these catalytic reactions. nih.gov By modeling the interactions between the indole-based substrate, the catalyst, and other reactants, scientists can gain insights into the factors that control reactivity and selectivity, paving the way for the design of more efficient and selective catalysts.
Advanced Materials Science Applications
The unique properties of indole-containing compounds are being leveraged in the development of advanced materials. While direct applications of this compound in solid-state ionics are still in early stages of exploration, the broader class of indole derivatives shows significant promise. wikipedia.org
Solid-state ionics is a field focused on the study of solid electrolytes and their use in devices like batteries and fuel cells. wikipedia.org The incorporation of specific organic moieties, such as those derived from indole, into polymer or composite electrolytes could potentially enhance ionic conductivity and stability. The field of solid-state ionics has seen significant growth, with a focus on developing new materials for energy storage and conversion. wikipedia.org
Furthermore, organosilicon compounds containing indole moieties are of great interest in materials science due to their unique chemical and physical properties. acs.org Palladium-catalyzed C-H silylation reactions are being developed to efficiently synthesize these silicon-containing indoles, which could find applications in functional materials. acs.org
Deeper Understanding of Biochemical Interaction Modes
The indole nucleus is a common feature in biologically active molecules, and understanding how this compound and its analogs interact with biological targets is a key area of research. mdpi.commdpi.com These interactions are often studied in the context of drug discovery, where indole-based compounds have shown potential as therapeutic agents. mdpi.comelsevierpure.comnih.gov
Computational modeling plays a crucial role in elucidating these interactions at the molecular level. nih.gov By simulating the binding of indole derivatives to proteins and other biomolecules, researchers can identify the key structural features responsible for their biological activity. nih.gov This knowledge can then be used to design more potent and selective analogs.
For example, studies on indole-based compounds have investigated their interactions with enzymes and their potential to disaggregate protein clumps, a process relevant to neurodegenerative diseases. nih.gov These investigations often combine experimental techniques with molecular modeling to gain a comprehensive understanding of the biochemical interaction modes. nih.gov
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development related to this compound and its derivatives. These computational approaches can be used to predict various properties and outcomes, from the success of a chemical reaction to the biological activity of a compound.
In the context of chemical synthesis, ML algorithms could be trained to predict the optimal reaction conditions for preparing new analogs. In materials science, AI could be used to screen virtual libraries of indole-containing compounds to identify candidates with desirable properties for applications like solid-state ionics.
Furthermore, ML models are being developed to predict medical outcomes. For instance, machine learning has been used to predict outcomes in cases of lithium poisoning and to identify potential drug candidates. nih.govmdpi.com A random forest algorithm, a type of machine learning model, has demonstrated high accuracy in predicting medical outcomes for patients with acute lithium intoxication. nih.gov While not directly focused on the specific compound, this demonstrates the potential of applying such predictive models to the broader class of lithium-containing compounds and indole derivatives.
The integration of AI and ML with experimental research holds the promise of significantly accelerating the discovery and development of new applications for this compound and related compounds.
Q & A
Q. Why might FT-IR spectra show unexpected carboxylate band splitting?
- Methodological Answer : Splitting arises from asymmetric vs. symmetric stretching modes in crystalline vs. amorphous phases. Use variable-temperature IR to assess phase transitions. Compare with Raman spectroscopy, which is less sensitive to hydration artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
